molecular formula C12H11NO2 B1606700 Quinolin-2-ylmethyl acetate CAS No. 60483-07-0

Quinolin-2-ylmethyl acetate

Cat. No. B1606700
CAS RN: 60483-07-0
M. Wt: 201.22 g/mol
InChI Key: DNRJGKANFCXPLY-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethyl acetate is a chemical compound with the molecular formula C12H11NO2 . It is used in proteomics research .

Scientific Research Applications

1. Antiretroviral Compounds

Quinolin-2-ylmethyl acetate derivatives, particularly 2-(Quinolin-3-yl)-acetic-acid derivatives, have been found effective in inhibiting HIV-1 replication. These compounds, known as allosteric integrase inhibitors (ALLINIs), block integrase interactions with viral DNA and its cellular cofactor LEDGF, thereby cooperatively inhibiting HIV-1 replication. This multifaceted mechanism of action makes them potential candidates for further development as potent antiretroviral compounds (Kessl et al., 2012).

2. Plant Growth Stimulation

Derivatives of Quinolin-2-ylmethyl acetate have shown promise in stimulating plant growth, particularly in microclonal propagation. These derivatives are being investigated for their use as low-toxic stimulators of rhizogenesis, an essential process in plant cloning and propagation. They have demonstrated high efficacy in stimulating root growth in vitro, particularly in Paulownia clones (Zavhorodnii et al., 2022).

3. Chemosensors for Metal Ions

Quinolin-2-ylmethyl acetate derivatives have been utilized in the development of chemosensors for metal ions like Zn(2+) and Cd(2+). These sensors are designed to detect specific metal ions selectively and sensitively, which is crucial in various environmental and biological applications. The unique structural properties of these derivatives facilitate different spatial arrangements and molecular interactions, allowing for distinct sensing mechanisms (Li et al., 2014).

4. Antitubercular Agents

Quinolin-2-ylmethyl acetate derivatives, particularly 2-(Quinolin-4-yloxy)acetamides, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been noted for their low toxicity to mammalian cells and ability to act intracellularly against the bacilli in infected macrophages, making them promising candidates for tuberculosis treatment (Pissinate et al., 2016).

5. Corrosion Inhibition

Certain quinolin-2-ylmethyl acetate derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. These compounds act as inhibitors by adsorbing onto metal surfaces, reducing corrosion rates in harsh chemical environments. Their effectiveness is attributed to the formation of protective inhibitor films on the metal surface, which can be crucial in industrial applications (Saliyan & Adhikari, 2008)

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This could open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinolin-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJGKANFCXPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297796
Record name quinolin-2-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-2-ylmethyl acetate

CAS RN

60483-07-0
Record name NSC118158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118158
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinolin-2-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-2-yl)methyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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